Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 885270-22-4
VCID: VC2989663
InChI: InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

CAS No.: 885270-22-4

Cat. No.: VC2989663

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate - 885270-22-4

Specification

CAS No. 885270-22-4
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
Standard InChI Key KEPYUGLRWGHYEC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN

Introduction

Chemical Structure and Properties

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate belongs to the class of pyrrolidine derivatives, which are often explored for their pharmacological properties. The compound features a pyrrolidine ring with a phenyl substituent at the 3-position that carries an aminomethyl group, while the nitrogen of the pyrrolidine is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement contributes to the compound's unique chemical behavior and potential biological activity.

The primary physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number885270-22-4
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
IUPAC Nametert-Butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate
Synonym1-Pyrrolidinecarboxylic acid, 3-[4-(aminomethyl)phenyl]-, 1,1-dimethylethyl ester

The tert-butyl group in this compound provides stability against hydrolysis under mild conditions, while the aminomethyl group enables participation in various organic transformations. These characteristics make the compound valuable for both synthetic chemistry and potential applications in biological systems.

Chemical Reactivity

The chemical reactivity of Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is primarily determined by its functional groups. The compound is likely to participate in reactions typical of amines and esters, with each functional group exhibiting characteristic reactivity patterns.

Amine Reactivity

The primary amine function (-CH2NH2) makes this compound capable of:

  • Nucleophilic substitution reactions

  • Formation of amides through acylation

  • Imine formation with aldehydes and ketones

  • Participation in reductive amination processes

Carbamate Reactivity

The tert-butoxycarbonyl (Boc) protecting group:

  • Provides stability against hydrolysis under mild conditions

  • Can be selectively cleaved under acidic conditions

  • Protects the pyrrolidine nitrogen from unwanted reactions during synthetic transformations

This dual reactivity profile enables the compound to serve as a versatile intermediate in the synthesis of more complex structures, particularly those intended for pharmaceutical applications.

Materials Science Applications

In materials science, compounds like Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate might be explored for their optical or electrical properties, especially when incorporated into polymers or other matrices. The compound's structure could potentially contribute to:

  • Novel polymer systems with specific functional properties

  • Materials with tailored optical characteristics

  • Substrates for electronic applications

  • Building blocks for supramolecular assemblies

The incorporation of this compound into various material platforms could lead to innovations in sensors, optical devices, or specialized coating technologies, though these applications remain largely theoretical without specific research documentation.

ManufacturerProduct NumberPurityPackagingPrice (USD)
Matrix Scientific05730395%1g$1,853
AK Scientific1825AFNot specified1g$2,551
American Custom Chemicals CorporationCHM012586695.00%1G$2,614.92
CrysdotCD1103353695+%1g$1,149
Alichem885270224Not specified1g$1,215.90

This pricing information suggests that the compound is primarily available for research purposes and is relatively expensive compared to more common chemical intermediates . The high cost likely reflects the complexity of its synthesis and purification, as well as its specialized applications.

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